molecular formula C18H18N4O5 B2678547 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 941930-03-6

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2678547
CAS No.: 941930-03-6
M. Wt: 370.365
InChI Key: NLNVIFFOYFECHX-UHFFFAOYSA-N
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Description

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H18N4O5 and its molecular weight is 370.365. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

A general synthetic route has been developed for a novel class of pyridazin-3-one derivatives, demonstrating the versatility of related compounds in synthesizing fused azines and naphthyridine derivatives. This synthesis highlights the potential for creating a variety of biologically active compounds through modifications of the pyridazinone core structure (Ibrahim & Behbehani, 2014).

Antioxidant and Antibacterial Activities

Research on N'-arylmethylidene-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetohydrazides, which share structural similarities, has shown promising antioxidant and antibacterial activities. These compounds were synthesized starting from saccharine, indicating the potential for the investigated compound to serve as a template for designing new molecules with enhanced biological activities (Ahmad et al., 2010).

Pharmacological Applications

The structure and activity relationship studies of pyridazinone and related compounds have led to the discovery of compounds with significant pharmacological activities, including acting as potent positive inotropes in animal models. This suggests potential applications in treating heart conditions by improving cardiac contractility (Robertson et al., 1986).

Molecular Modeling and Drug Development

The detailed analysis and molecular modeling of histamine H(1)-receptor agonists based on structural analogs of pyridazinone derivatives have provided insights into their binding modes and interactions, which are crucial for the design of more potent agonists with specific receptor selectivity. This opens avenues for developing new therapeutic agents targeting histamine receptors (Elz et al., 2000).

Anticancer Research

In anticancer research, novel 3-benzyl-4(3H)quinazolinone analogues, similar in structure to pyridazinone derivatives, have shown remarkable broad-spectrum antitumor activity. This demonstrates the potential of such compounds in the development of new anticancer drugs, with the possibility of the investigated compound contributing to future anticancer strategies (Al-Suwaidan et al., 2016).

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5/c1-11-8-16(21-27-11)19-17(23)10-22-18(24)7-5-13(20-22)12-4-6-14(25-2)15(9-12)26-3/h4-9H,10H2,1-3H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNVIFFOYFECHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.